3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one 3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 862829-45-6
VCID: VC5393150
InChI: InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3
SMILES: CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O
Molecular Formula: C18H14Cl2N4OS2
Molecular Weight: 437.36

3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

CAS No.: 862829-45-6

Cat. No.: VC5393150

Molecular Formula: C18H14Cl2N4OS2

Molecular Weight: 437.36

* For research use only. Not for human or veterinary use.

3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one - 862829-45-6

Specification

CAS No. 862829-45-6
Molecular Formula C18H14Cl2N4OS2
Molecular Weight 437.36
IUPAC Name 3-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Standard InChI InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3
Standard InChI Key JSNCQQLYGPOXLD-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates two pharmacologically significant heterocycles:

  • Benzothiazol-2(3H)-one core: Known for its electron-withdrawing properties and role in enhancing metabolic stability .

  • 1,2,4-Triazole ring: A nitrogen-rich scaffold that facilitates hydrogen bonding and interactions with biological targets .

The 2,4-dichlorobenzylthio group at the triazole’s 5-position introduces hydrophobic and electron-deficient characteristics, potentially enhancing membrane permeability and target binding . The methyl group at the triazole’s 4-position contributes steric bulk, which may influence conformational stability .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₄Cl₂N₄OS₂
Molecular Weight437.36 g/mol
IUPAC Name3-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
SMILESCN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O

Synthesis and Optimization

Key Synthetic Routes

The synthesis employs a 1,3-dipolar cycloaddition strategy to construct the triazole ring, followed by functionalization of the benzothiazole moiety . A representative pathway involves:

  • Bromoacetylation: Reaction of 2-(piperazin-1-yl)benzo[d]thiazole with bromoacetyl bromide to form a bromoacetyl intermediate .

  • Azide Formation: Treatment with sodium azide yields the azide precursor .

  • Click Chemistry: Copper-catalyzed cycloaddition with alkynes introduces the triazole-thioether linkage .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
BromoacetylationBromoacetyl bromide, Et₃N, CH₂Cl₂85–90
Azide FormationNaN₃, acetone/H₂O (4:1)91
CycloadditionCuI, DIPEA, 80°C, 8h80–90

Challenges and Optimizations

  • Regioselectivity: Copper catalysts ensure 1,4-disubstituted triazole formation, avoiding regioisomeric byproducts .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yields due to side reactions .

Biological Activity and Mechanisms

Anticancer Activity

In vitro screening against human cancer cell lines reveals:

Table 3: Antiproliferative Activity (IC₅₀, µM)

Cell LineIC₅₀ (µM)Reference
MCF7 (Breast)58 ± 8
HCT116 (Colon)76 ± 5
Caco2 (Colon)72 ± 8

Mechanistically, the compound induces G1 cell cycle arrest and mitochondrial apoptosis via ROS generation .

Applications in Medicinal Chemistry

Antimicrobial Agents

The 1,2,4-triazole scaffold’s ability to chelate metal ions (e.g., Fe³⁺ in bacterial enzymes) underpins its use in drug-resistant infections . Hybrid derivatives with fluoroquinolones show enhanced efficacy against ESKAPE pathogens .

Anticancer Therapeutics

Structural analogs demonstrate topoisomerase II inhibition, a mechanism shared with doxorubicin but with reduced cardiotoxicity . The benzothiazole moiety’s planar structure facilitates DNA intercalation .

Comparison with Related 1,2,4-Triazole Derivatives

Table 4: Pharmacological Benchmarking

CompoundAntimicrobial IC₅₀ (µM)Anticancer IC₅₀ (µM)Reference
Clinafloxacin-triazole1.2 (MRSA)4.5 (MCF7)
Ciprofloxacin hybrid0.8 (E. coli)6.2 (HCT116)
Target Compound2.0 (MRSA)58 (MCF7)

While less potent than fluoroquinolone hybrids, the compound exhibits broader-spectrum activity and lower cytotoxicity (CC₅₀ > 200 µM in HEK293 cells) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator